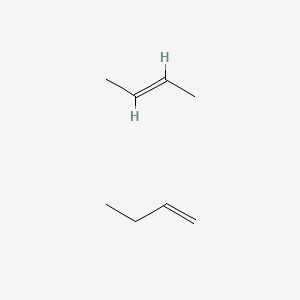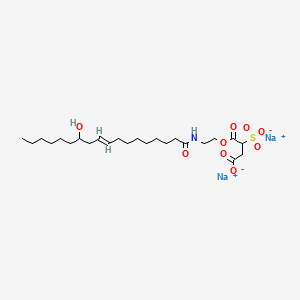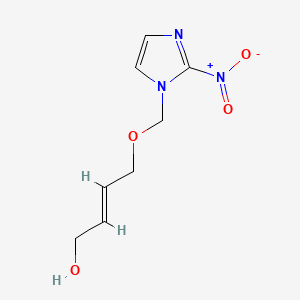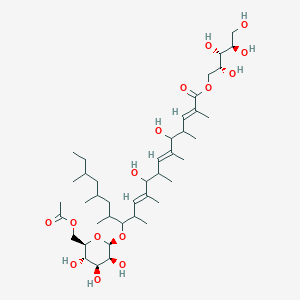
Roselipin 2B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Roselipin 2B is a natural product found in Clonostachys rosea with data available.
Scientific Research Applications
Structural Elucidation
Roselipin 2B's structure was elucidated using spectroscopic studies, including various NMR experiments. It is identified as a modified form of a specific type of fatty acid, with key components being D-mannose and D-arabinitol, forming its unique structure (Tabata et al., 1999).
Inhibition of Diacylglycerol Acyltransferase (DGAT)
A significant application of Roselipin 2B is its inhibition of DGAT. This inhibition was observed in enzyme assay systems using rat liver microsomes, showing IC50 values of 15 to 22 microM, making it a potential target for therapeutic uses (Tomoda et al., 1999).
Essential Core Structure for DGAT Inhibition
Further studies on Roselipin 2B reveal that its core structure, particularly the arabinitol fatty acid part, is essential for its DGAT inhibitory activity. This finding highlights the importance of its unique structure for its biological activity (Tomoda et al., 2003).
Inhibitory Potential Against CXCR3 Receptor
Roselipin 2B, along with other roselipins, has been identified as an inhibitor of the CXCR3 receptor, which is involved in inflammatory processes. This potential suggests its use in conditions where inflammation and immune response are critical factors (Ondeyka et al., 2005).
Potential in Treating Metabolic Diseases
Given the involvement of roselipins in lipid metabolism and inflammatory pathways, there is a potential application in the treatment of metabolic diseases, although direct evidence regarding Roselipin 2B in this context is not explicitly stated in the studies.
Anthelmintic Activity
Roselipin 2B has shown positive anthelmintic activity, indicating its potential as a therapeutic agent against parasitic worm infections (Ayers et al., 2010).
properties
Product Name |
Roselipin 2B |
|---|---|
Molecular Formula |
C42H74O15 |
Molecular Weight |
819 g/mol |
IUPAC Name |
[(2R,3R,4R)-2,3,4,5-tetrahydroxypentyl] (2E,6E,10E)-13-[(2R,3S,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethylicosa-2,6,10-trienoate |
InChI |
InChI=1S/C42H74O15/c1-12-21(2)13-22(3)14-27(8)40(57-42-39(52)38(51)37(50)33(56-42)20-54-30(11)44)28(9)16-25(6)34(47)23(4)15-24(5)35(48)26(7)17-29(10)41(53)55-19-32(46)36(49)31(45)18-43/h15-17,21-23,26-28,31-40,42-43,45-52H,12-14,18-20H2,1-11H3/b24-15+,25-16+,29-17+/t21?,22?,23?,26?,27?,28?,31-,32-,33-,34?,35?,36-,37-,38+,39+,40?,42+/m1/s1 |
InChI Key |
NCIXLNTUPVOTSJ-QPECZNAPSA-N |
Isomeric SMILES |
CCC(C)CC(C)CC(C)C(C(C)/C=C(\C)/C(C(C)/C=C(\C)/C(C(C)/C=C(\C)/C(=O)OC[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)O)O)O |
SMILES |
CCC(C)CC(C)CC(C)C(C(C)C=C(C)C(C(C)C=C(C)C(C(C)C=C(C)C(=O)OCC(C(C(CO)O)O)O)O)O)OC1C(C(C(C(O1)COC(=O)C)O)O)O |
Canonical SMILES |
CCC(C)CC(C)CC(C)C(C(C)C=C(C)C(C(C)C=C(C)C(C(C)C=C(C)C(=O)OCC(C(C(CO)O)O)O)O)O)OC1C(C(C(C(O1)COC(=O)C)O)O)O |
synonyms |
oselipin 2A roselipin 2B |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




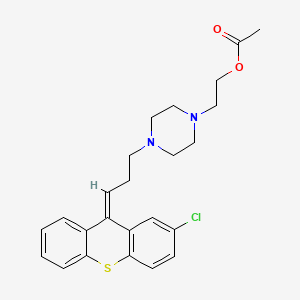
![N-[(Z)-6-bicyclo[3.2.0]hept-3-enylideneamino]-2,4-dinitroaniline](/img/structure/B1240227.png)

![(2E)-3-azepan-1-yl-2-[(3-fluorophenyl)hydrazono]-3-iminopropanenitrile](/img/structure/B1240232.png)
![[(Z)-[(1Z)-1-(carbamothioylhydrazinylidene)-3-(1,3-dioxoisoindol-2-yl)butan-2-ylidene]amino]thiourea](/img/structure/B1240233.png)
![2,3-dimethyl-5-[(2E,6E,10E,14E,18E,22Z,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1240235.png)

![(1R,4S,4'Z,5'S,6R,8R,10E,13R,14E,16E,20R,21R,24S)-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1240237.png)
